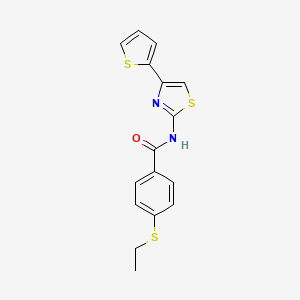![molecular formula C16H23NO6S B2776308 9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1022568-33-7](/img/structure/B2776308.png)
9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a spiro compound, which is a type of compound where two rings share a single atom . The “9-azaspiro[5.5]undecane” part of the name suggests that it’s a nine-membered ring fused to a five-membered ring at a single point . The “2,5-Dimethoxyphenyl” part suggests that there’s a phenyl (benzene) ring with two methoxy (OCH3) groups attached at the 2 and 5 positions .
Molecular Structure Analysis
Again, while specific information on this compound is not available, we can infer some properties based on its structure. For example, the spiro[5.5]undecane core is likely to be chiral due to the helicity of the spirane skeleton .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Compounds with structures similar to "9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane" have been synthesized as key intermediates for further chemical transformations. For instance, sulfur-containing heterocycles, including diazaspiro undecane derivatives, have been synthesized using precursor compounds, showcasing the compound's utility in producing complex heterocyclic structures (Reddy, Babu, & Padmavathi, 2001).
Crystal Structure and Thermodynamic Properties
- Studies on related 1,5-dioxaspiro[5.5] derivatives coupled with various moieties have been conducted to understand their crystal structure and thermodynamic properties. These investigations provide insights into the compound's stability, structure-activity relationships, and potential for synthesis of novel materials (Zeng, Wang, & Zhang, 2021).
Biological Applications
- While the direct biological applications of "9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane" are not detailed in the available literature, related compounds have been explored for their biological activities. For example, certain spiro compounds have been synthesized with the aim of studying their cytotoxic actions against human cancer cells, hinting at potential medical or biological research applications for structurally related compounds (Rice, Sheth, & Wheeler, 1973).
Chemical Reactions and Mechanisms
- Research into compounds structurally similar to "9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane" often focuses on their reactions and chemical mechanisms, such as Prins cascade cyclization for synthesizing spiro derivatives, offering insights into synthetic strategies that could be applicable to this compound as well (Reddy, Medaboina, Sridhar, & Singarapu, 2014).
Advanced Materials and Reagent Development
- The development of new reagents for the synthesis of amino acid derivatives using compounds with azaspiro[5.5]undecane structures suggests potential applications in peptide synthesis and material science. This area could potentially encompass the utility of "9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane" in developing novel synthetic methodologies or materials (Rao, Nowshuddin, Jha, Divi, & Rao, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(2,5-dimethoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-20-13-4-5-14(21-2)15(12-13)24(18,19)17-8-6-16(7-9-17)22-10-3-11-23-16/h4-5,12H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDPOAFHHBMWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2776226.png)
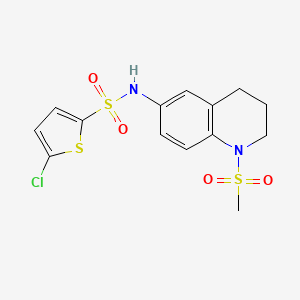
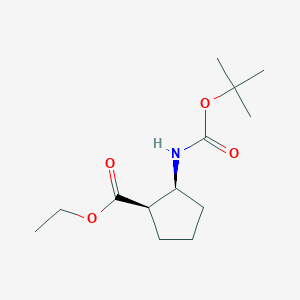
![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-enamide](/img/structure/B2776230.png)



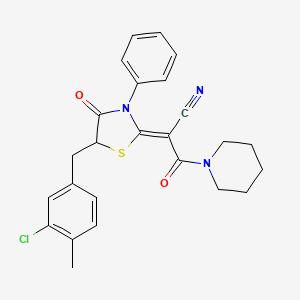

![4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2776240.png)
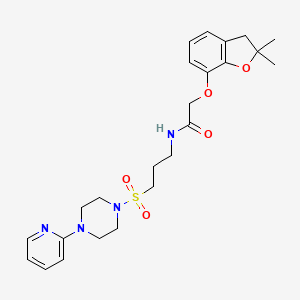
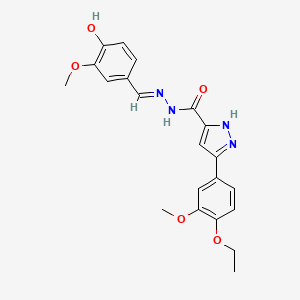
![9-cyclohexyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2776246.png)
